(11-Mercapto-undecanyl)-phosphonic acid
Overview
Description
(11-Mercapto-undecanyl)-phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group and a mercapto group attached to an undecanyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (11-Mercapto-undecanyl)-phosphonic acid typically involves the reaction of 11-bromo-undecane with thiourea to form 11-mercapto-undecane, which is then reacted with phosphorus trichloride and water to yield the final product. The reaction conditions often include:
Step 1: 11-bromo-undecane + thiourea → 11-mercapto-undecane
Step 2: 11-mercapto-undecane + phosphorus trichloride + water → this compound
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: (11-Mercapto-undecanyl)-phosphonic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acid derivatives.
Reduction: The phosphonic acid group can be reduced to phosphine derivatives under specific conditions.
Substitution: The hydrogen atoms in the mercapto and phosphonic acid groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Alkyl or acyl substituted phosphonic acids.
Scientific Research Applications
(11-Mercapto-undecanyl)-phosphonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.
Biology: Employed in the modification of biomolecules and as a probe for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of corrosion inhibitors, surface coatings, and nanomaterials.
Mechanism of Action
The mechanism of action of (11-Mercapto-undecanyl)-phosphonic acid involves its interaction with various molecular targets and pathways. The mercapto group can form strong bonds with metal ions, making it effective in chelation and catalysis. The phosphonic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Molecular Targets and Pathways:
Chelation: Binds to metal ions such as copper, zinc, and iron.
Catalysis: Acts as a catalyst in oxidation-reduction reactions.
Binding Affinity: Interacts with proteins and enzymes through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
(11-Mercapto-undecanyl)-phosphonic acid can be compared with other similar compounds, such as:
(11-Mercapto-undecanyl)-sulfonic acid: Similar structure but with a sulfonic acid group instead of a phosphonic acid group. It has different reactivity and applications.
(11-Mercapto-undecanyl)-carboxylic acid: Contains a carboxylic acid group, leading to different chemical properties and uses.
(11-Mercapto-undecanyl)-phosphine oxide: Features a phosphine oxide group, which affects its binding and catalytic properties.
Uniqueness: The presence of both a mercapto group and a phosphonic acid group in this compound provides a unique combination of reactivity and binding capabilities, making it a versatile compound for various applications.
Properties
IUPAC Name |
11-sulfanylundecylphosphonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25O3PS/c12-15(13,14)10-8-6-4-2-1-3-5-7-9-11-16/h16H,1-11H2,(H2,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLGFBKKMPMGST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCP(=O)(O)O)CCCCCS | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25O3PS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60776830 | |
Record name | (11-Sulfanylundecyl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60776830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156125-36-9 | |
Record name | (11-Sulfanylundecyl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60776830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 156125-36-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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